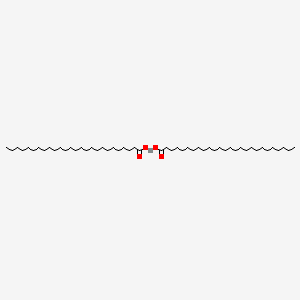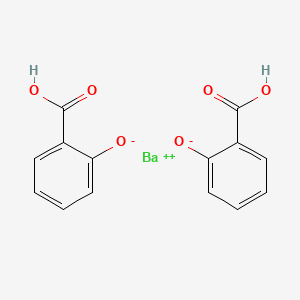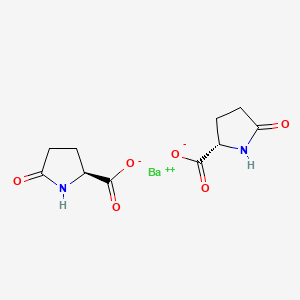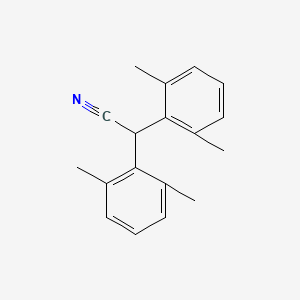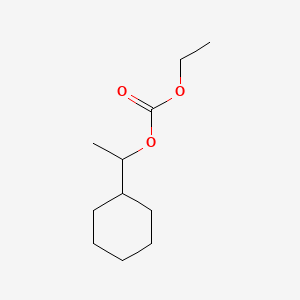
1-Cyclohexylethyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexylethyl ethyl carbonate is an organic compound with the molecular formula C11H20O3. It is a carbonate ester derived from the reaction of cyclohexylethanol and ethyl carbonate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclohexylethyl ethyl carbonate can be synthesized through the esterification reaction between cyclohexylethanol and ethyl carbonate. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexylethyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclohexylethanol and ethyl carbonate.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclohexylethanol and ethyl carbonate.
Transesterification: Various carbonate esters.
Oxidation: Carbonyl compounds.
Aplicaciones Científicas De Investigación
1-Cyclohexylethyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with bioactive molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 1-cyclohexylethyl ethyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of stable complexes and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polymers.
Propylene carbonate: Another cyclic carbonate with similar applications in solvents and polymer production.
Dimethyl carbonate: A linear carbonate used as a solvent and in organic synthesis .
Uniqueness
1-Cyclohexylethyl ethyl carbonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and intermediates makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
93963-40-7 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
1-cyclohexylethyl ethyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
RMEKEYDDFDWNSG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


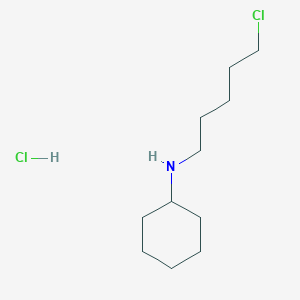
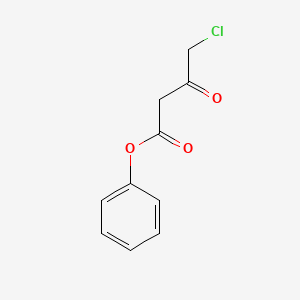
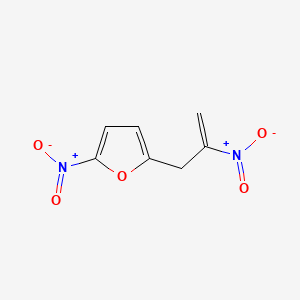

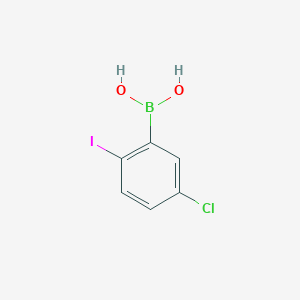
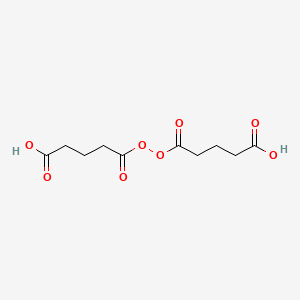
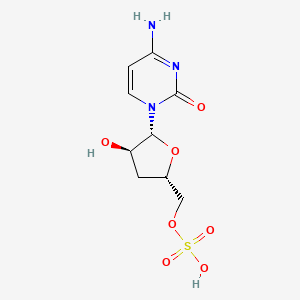

![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
